Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester

Description

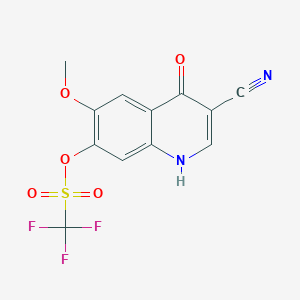

This compound is a trifluoromethanesulfonic acid ester featuring a substituted quinoline core. Its structure includes a 3-cyano group, a 6-methoxy substituent, and a 4-oxo-1,4-dihydroquinolinyl moiety.

Properties

Molecular Formula |

C12H7F3N2O5S |

|---|---|

Molecular Weight |

348.26 g/mol |

IUPAC Name |

(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C12H7F3N2O5S/c1-21-9-2-7-8(17-5-6(4-16)11(7)18)3-10(9)22-23(19,20)12(13,14)15/h2-3,5H,1H3,(H,17,18) |

InChI Key |

ITYNGXUURJZHOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

Methanesulfonic acid ester formation: This is typically done by reacting the intermediate with methanesulfonic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester involves its interaction with specific molecular targets and pathways. The cyano and ester groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Quinoline vs. Naphthyridine/Naphthalene Cores: The target compound’s quinoline core (aromatic heterocycle) contrasts with naphthyridine () or naphthalene () systems. Quinoline derivatives are known for DNA intercalation (e.g., fluoroquinolones) , while naphthalene-based triflyl esters may exhibit enhanced electron-withdrawing effects due to fluorination .

- Substituent Effects: The 3-cyano and 6-methoxy groups on the target compound likely increase electrophilicity and modulate solubility compared to bulky tert-butoxycarbonyl (Boc)-protected amino groups in .

- Triflyl Ester vs. Methanesulfonate: Triflyl esters (CF₃SO₂O−) are superior leaving groups compared to non-fluorinated methanesulfonate esters, facilitating nucleophilic substitution reactions .

Pharmacological Potential

While direct data for the target compound is unavailable, structural parallels to fluoroquinolones () suggest possible antibacterial activity. The 6-methoxy group may mimic the 8-methoxy substituent in moxifloxacin, which enhances gram-positive coverage . Conversely, the triflyl group’s instability in vivo might limit therapeutic use, favoring roles as a prodrug or intermediate.

Biological Activity

Overview

Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester (CAS No. 364793-71-5) is a complex organic compound characterized by its quinoline core and various functional groups that contribute to its biological activity. Its molecular formula is C13H10F3N3O4S, with a molecular weight of approximately 348.25 g/mol. The unique trifluoromethyl and methanesulfonic acid moieties enhance its reactivity and potential interactions with biological targets .

The compound's structure allows for diverse chemical interactions, which are influenced by the following functional groups:

- Trifluoromethyl group : Increases lipophilicity and can enhance membrane permeability.

- Methanesulfonic acid group : Facilitates nucleophilic substitution reactions.

Biological Activities

Research indicates that compounds with quinoline structures often exhibit significant biological activities such as:

- Antimicrobial properties : Quinoline derivatives are known for their effectiveness against various bacterial strains.

- Anticancer activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways in biological systems .

The biological activity of this compound is hypothesized to involve:

- Inhibition of specific enzymes : Similar quinoline derivatives have been shown to inhibit enzymes critical for cell proliferation.

- Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt replication processes in pathogenic organisms.

Case Studies and Research Findings

Several studies have explored the biological implications of similar quinoline derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. |

| Reported antimicrobial activity against Gram-positive and Gram-negative bacteria. | |

| Study C | Investigated anti-inflammatory effects in animal models, suggesting modulation of cytokine production. |

Comparative Analysis

To understand the uniqueness of this compound in relation to other quinoline derivatives, a comparison is made with notable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Chloroquinoline | 120-14-9 | Known for antibacterial properties; lacks trifluoromethyl group. |

| 4-Oxoquinoline | 1000-85-5 | Exhibits antifungal activity; simpler structure without methanesulfonic acid moiety. |

| Methanesulfonic acid | 75-75-2 | Used mainly as a solvent; lacks the complex biological activity of the target compound. |

The presence of both the trifluoromethyl and methanesulfonic acid groups in this compound enhances its lipophilicity and potential interactions with biological targets compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.